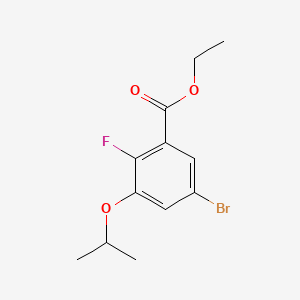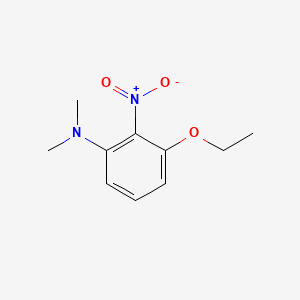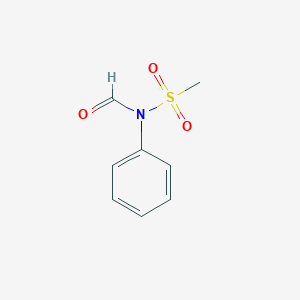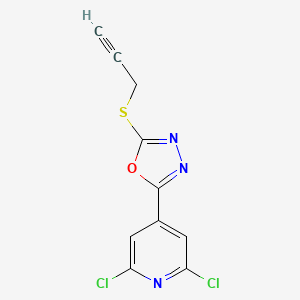amino}benzoate CAS No. 82318-16-9](/img/structure/B14018028.png)
Ethyl 4-{[(4-methylphenyl)sulfonyl](octyl)amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters of benzoic acid and are characterized by the presence of a benzoate group. This particular compound is notable for its unique structure, which includes an ethyl ester, a sulfonyl group, and an octyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate typically involves a multi-step process:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzoate ester using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Octyl Chain: The final step involves the nucleophilic substitution reaction where the sulfonylated benzoate ester reacts with octylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Octylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The octyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate
- Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
Uniqueness
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate is unique due to its long octyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it particularly useful in applications requiring enhanced cellular uptake.
Properties
CAS No. |
82318-16-9 |
|---|---|
Molecular Formula |
C24H33NO4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
ethyl 4-[(4-methylphenyl)sulfonyl-octylamino]benzoate |
InChI |
InChI=1S/C24H33NO4S/c1-4-6-7-8-9-10-19-25(30(27,28)23-17-11-20(3)12-18-23)22-15-13-21(14-16-22)24(26)29-5-2/h11-18H,4-10,19H2,1-3H3 |
InChI Key |
GDEFZAKVOAMTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,11S,13S,15S)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14017947.png)
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)

![6-[bis(aziridin-1-yl)methylideneamino]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine](/img/structure/B14017979.png)

![4-Methoxy-n-[3-(4-methoxyphenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B14017998.png)






